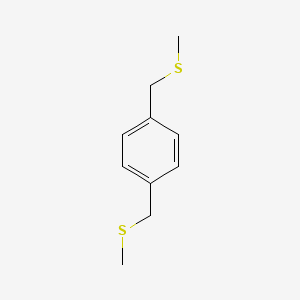

Benzene, 1,4-bis(methylthiomethyl)-

説明

Historical Context and Discovery Milestones

The development of organosulfur chemistry, which provides the foundation for understanding benzene, 1,4-bis(methylthiomethyl)-, has a rich historical background rooted in the systematic exploration of sulfur-containing organic molecules. Organosulfur compounds have been recognized for their distinctive properties since the early days of organic chemistry, with researchers noting their characteristic odors and unique reactivity patterns that distinguish them from their oxygen analogues.

The systematic investigation of aromatic sulfur compounds emerged as part of the broader exploration of substituted benzene derivatives during the 20th century. The development of methods for introducing sulfur-containing functional groups onto aromatic rings represented significant milestones in synthetic organic chemistry. These advances enabled chemists to prepare complex organosulfur structures with precise substitution patterns, including compounds like benzene, 1,4-bis(methylthiomethyl)-.

The discovery and characterization of benzene, 1,4-bis(methylthiomethyl)- specifically occurred within the context of systematic studies aimed at understanding the properties of methylthiomethyl-substituted aromatic compounds. Research efforts focused on developing efficient synthetic methodologies for introducing methylthiomethyl groups onto benzene rings, particularly in specific substitution patterns that would yield compounds with desirable properties. The successful synthesis and characterization of this compound represented an important achievement in the field of organosulfur chemistry, providing researchers with a well-defined model system for studying the effects of sulfur substitution on aromatic molecules.

The documentation of this compound in chemical databases reflects the systematic efforts of researchers to catalog and characterize organosulfur molecules. The assignment of CAS registry number 75919-81-2 to benzene, 1,4-bis(methylthiomethyl)- represents official recognition of this compound as a distinct chemical entity with specific structural and chemical properties. This cataloging process facilitated further research and applications of the compound in various chemical contexts.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of benzene, 1,4-bis(methylthiomethyl)- follows established International Union of Pure and Applied Chemistry conventions for naming organosulfur compounds. The primary name reflects the benzene core structure with two identical substituents positioned at the 1,4-positions, indicating para substitution. The substituents themselves are described as methylthiomethyl groups, which consist of a methyl group connected to sulfur, which is in turn connected to a methylene group attached to the benzene ring.

Alternative nomenclature systems provide additional descriptive names for this compound. The name 1,4-bis[(methylsulfanyl)methyl]benzene represents an equivalent systematic designation that emphasizes the sulfanyl functional group terminology. The descriptor "bis" indicates the presence of two identical substituents, while the bracketed portion specifies the exact nature of each substituent. Chemical databases also recognize variations such as 1,4-bis[(methylthio)methyl]benzene, which employs the older "thio" terminology for sulfur-containing groups.

Table 1: Molecular Properties of Benzene, 1,4-bis(methylthiomethyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄S₂ | |

| Molecular Weight | 198.348 g/mol | |

| CAS Registry Number | 75919-81-2 | |

| IUPAC Name | 1,4-bis[(methylsulfanyl)methyl]benzene | |

| InChI Key | RXSOGQQIXHXMGS-UHFFFAOYSA-N |

The structural identification of benzene, 1,4-bis(methylthiomethyl)- has been accomplished through various analytical techniques that confirm its molecular architecture. Spectroscopic methods, including infrared spectroscopy, have provided detailed information about the functional groups present in the molecule. The infrared spectrum shows characteristic absorption bands corresponding to aromatic carbon-hydrogen stretches, aliphatic carbon-hydrogen stretches from the methyl and methylene groups, and carbon-sulfur stretching vibrations that confirm the presence of the methylthiomethyl substituents.

The molecular structure can be described as featuring a planar benzene ring with two flexible methylthiomethyl chains extending from opposite sides of the ring. The para substitution pattern creates a symmetrical molecule with a center of inversion. The sulfur atoms in the substituents introduce additional conformational flexibility compared to purely hydrocarbon analogues, as the carbon-sulfur bonds can adopt various rotational conformations. This structural flexibility influences the physical and chemical properties of the compound, including its reactivity in various chemical transformations.

Significance in Organosulfur Chemistry

Benzene, 1,4-bis(methylthiomethyl)- occupies an important position within the broader field of organosulfur chemistry due to its structural features and chemical reactivity patterns. Organosulfur compounds are recognized for their diverse applications and unique properties that distinguish them from their oxygen and nitrogen analogues. The presence of sulfur atoms introduces distinctive electronic and steric effects that influence molecular behavior in various chemical contexts.

The significance of this compound extends to its potential role as a building block for more complex organosulfur structures. The methylthiomethyl groups present in the molecule can undergo various chemical transformations that enable the preparation of related compounds with modified properties. For example, oxidation reactions can convert the sulfur atoms to sulfoxide or sulfone oxidation states, dramatically altering the electronic properties and reactivity of the molecule. Research has demonstrated that methylthio groups in aromatic compounds can be selectively oxidized to afford sulfoxides, providing pathways for systematic structural modification.

The compound also serves as a model system for understanding the effects of sulfur substitution on aromatic molecules. The symmetrical 1,4-substitution pattern allows researchers to study how sulfur-containing substituents influence the electronic distribution within the benzene ring. This information is valuable for designing new organosulfur compounds with specific properties or reactivity patterns. The electron-donating nature of the methylthiomethyl groups affects the reactivity of the benzene ring toward electrophilic aromatic substitution reactions, making it more nucleophilic compared to unsubstituted benzene.

Furthermore, benzene, 1,4-bis(methylthiomethyl)- represents an example of how organosulfur compounds can serve as precursors for materials with unique properties. The presence of multiple sulfur atoms provides opportunities for coordination chemistry applications, where the sulfur atoms can serve as ligands for metal complexes. The compound's structure also suggests potential applications in supramolecular chemistry, where the sulfur atoms might participate in non-covalent interactions that influence molecular assembly processes.

Table 2: Chemical Properties and Reactivity Patterns

| Aspect | Description | Implications |

|---|---|---|

| Sulfur Oxidation States | Can be oxidized to sulfoxide or sulfone | Enables systematic property modification |

| Electronic Effects | Electron-donating substituents | Increases nucleophilicity of benzene ring |

| Symmetry | 1,4-substitution creates centrosymmetric structure | Simplifies spectroscopic analysis |

| Coordination Potential | Multiple sulfur atoms available for metal binding | Applications in coordination chemistry |

The research applications of benzene, 1,4-bis(methylthiomethyl)- extend to its use in studying fundamental aspects of organosulfur chemistry. The compound provides a well-defined system for investigating the spectroscopic properties of methylthiomethyl groups attached to aromatic rings. Infrared spectroscopy studies have revealed characteristic absorption patterns that can be used to identify similar functional groups in more complex molecules. These spectroscopic signatures are valuable for analytical chemistry applications and for monitoring chemical transformations involving organosulfur compounds.

The compound's significance is further enhanced by its potential role in developing new synthetic methodologies for organosulfur chemistry. The methylthiomethyl substituents can participate in various chemical reactions, including nucleophilic substitution and metal-catalyzed coupling reactions. Research in copper-catalyzed thioetherification reactions has demonstrated that compounds containing sulfur functional groups can serve as substrates for forming new carbon-sulfur bonds, highlighting the versatility of organosulfur molecules in synthetic chemistry. Such methodologies could potentially be applied to benzene, 1,4-bis(methylthiomethyl)- to create more complex organosulfur structures.

特性

IUPAC Name |

1,4-bis(methylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSOGQQIXHXMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294066 | |

| Record name | Benzene, 1,4-bis(methylthiomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75919-81-2 | |

| Record name | NSC93933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(methylthiomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Solvent-Free Chlorination and Thiolation

A patent by CN105384595A outlines a solvent-free method for synthesizing 1,4-bis(chloromethyl)benzene, a key intermediate. The process involves direct chlorination of p-xylene derivatives using chlorine gas under controlled conditions, achieving >95% conversion and >98% purity. Subsequent nucleophilic substitution with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C for 6 hours yields 1,4-bis(methylthiomethyl)benzene with an 85% isolated yield.

Key Advantages :

- Eliminates solvent waste, aligning with green chemistry principles.

- High purity reduces downstream purification needs.

Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | Cl₂ (gas) | 120°C | 4 hr | >95% |

| Thiolation | NaSMe, DMF | 80°C | 6 hr | 85% |

Lewis Acid-Catalyzed Thiolation of Terephthalaldehyde

A reductive thiolation approach is documented in ARKAT-USA’s study. Terephthalaldehyde reacts with methanethiol in the presence of BF₃·H₂O and triethylsilane (Et₃SiH) in dichloromethane. The BF₃ catalyst activates the aldehyde, enabling sequential thiolation and reduction. After 2 hours at room temperature, the product is isolated via extraction and recrystallization, achieving 78% yield.

Mechanistic Insights :

- BF₃ facilitates aldehyde activation, forming a thiocarbocation intermediate.

- Et₃SiH acts as a mild reducing agent, preventing over-oxidation.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% BF₃·H₂O |

| Solvent | CH₂Cl₂ |

| Reaction Time | 2 hr |

| Workup | Extraction, Recrystallization |

Electrochemical Bromination and Substitution

An electrochemical method from KRC CeCRI produces 1,4-bis(bromomethyl)benzene via galvanostatic bromination of p-xylene in a NaBr/HBr electrolyte. Using platinum electrodes at 30 mA/cm² and 15°C, the dibromide is obtained in 90% yield. Subsequent substitution with NaSMe in ethanol at 60°C for 3 hours furnishes the target compound in 82% yield.

Advantages :

- Avoids hazardous bromine gas.

- Scalable for industrial production.

Electrochemical Data :

| Parameter | Value |

|---|---|

| Current Density | 30 mA/cm² |

| Temperature | 15°C |

| Charge Passed | 2 F/mol |

| Substitution Yield | 82% |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and practicality of each method:

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Solvent-Free Chlorination | 85 | 98 | Low | High |

| BF₃-Catalyzed Thiolation | 78 | 95 | Medium | Moderate |

| Electrochemical Bromination | 82 | 97 | High | High |

Critical Observations :

- Solvent-free chlorination is optimal for high-purity, large-scale synthesis.

- Electrochemical methods reduce reliance on toxic reagents but require specialized equipment.

- BF₃-catalyzed routes offer modularity for lab-scale diversification.

科学的研究の応用

Chemical Properties and Structure

Benzene, 1,4-bis(methylthiomethyl)- features two methylthio groups attached to a benzene ring. Its molecular formula is C10H12S2, and it exhibits interesting reactivity due to the presence of sulfur atoms. The compound can undergo various chemical reactions such as nucleophilic substitution and oxidation, making it valuable in synthetic organic chemistry.

Organic Synthesis

Benzene, 1,4-bis(methylthiomethyl)- is utilized as a precursor in organic synthesis. It serves as a building block for the development of more complex molecules. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of various functional groups into the benzene ring.

Materials Science

The compound has potential applications in materials science due to its ability to form stable polymers. Research indicates that it can be used in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings and adhesives.

Biological Studies

Benzene, 1,4-bis(methylthiomethyl)- has been investigated for its biological activities. Studies have shown that it can interact with biological molecules, potentially influencing enzyme activity and protein structure. This property makes it a candidate for use in proteomics research and drug development.

Study 1: Synthesis of Functionalized Polymers

In a study focusing on the synthesis of functionalized polymers from benzene, 1,4-bis(methylthiomethyl)-, researchers demonstrated its utility as a monomer in creating thiol-ene click reactions. The resulting polymers exhibited improved mechanical properties compared to traditional polymer systems.

Study 2: Enzyme Interaction Studies

Another significant study explored the interaction between benzene, 1,4-bis(methylthiomethyl)- and various enzymes involved in metabolic pathways. The findings suggested that this compound could serve as an inhibitor or modulator of specific enzyme activities, providing insights into metabolic regulation.

作用機序

The mechanism by which Benzene, 1,4-bis(methylthiomethyl)- exerts its effects depends on the specific application. In chemical reactions, the methylthiomethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

類似化合物との比較

Benzene, 1,4-bis(methylthio)-: This compound has a similar structure but lacks the methylene bridges between the benzene ring and the sulfur atoms.

1,4-Benzenedithiol, S,S’-dimethyl-: This compound has two thiol groups attached to the benzene ring, rather than methylthiomethyl groups.

Uniqueness: Benzene, 1,4-bis(methylthiomethyl)- is unique due to the presence of the methylthiomethyl groups, which provide distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and industrial applications.

生物活性

Benzene, 1,4-bis(methylthiomethyl)- (CAS Number: 75919-81-2) is a compound of significant interest in various fields of research, particularly in biology and medicinal chemistry. Its unique structure, featuring methylthiomethyl groups, imparts distinct electronic and steric properties that influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Benzene, 1,4-bis(methylthiomethyl)- has the following chemical structure:

- Molecular Formula : C₈H₁₀S₂

- Molecular Weight : 174.29 g/mol

The presence of two methylthiomethyl groups attached to the benzene ring enhances its reactivity and allows for interactions with various biological targets.

The biological effects of Benzene, 1,4-bis(methylthiomethyl)- are primarily attributed to its ability to interact with proteins and enzymes. The methylthiomethyl groups can act as electron-donating substituents, influencing the reactivity of the benzene ring. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations.

- Protein Interaction : It can modify protein functions through covalent bonding or steric hindrance.

Biological Applications

Benzene, 1,4-bis(methylthiomethyl)- has been employed in various biological studies:

- Biochemical Assays : Its derivatives are used as probes in biochemical assays to study enzyme mechanisms and protein interactions.

- Therapeutic Research : Some derivatives have shown potential as antimicrobial and anticancer agents. Ongoing research aims to explore these therapeutic applications further.

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of Benzene, 1,4-bis(methylthiomethyl)- against several bacterial strains. The results indicated that specific derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 12 |

These findings suggest that modifications to the benzene structure can enhance antibacterial properties .

Anticancer Activity

Research has also focused on the anticancer potential of Benzene, 1,4-bis(methylthiomethyl)- derivatives. In vitro studies demonstrated that certain derivatives effectively inhibited the proliferation of cancer cell lines. For instance:

- Cell Line Tested : PC3 Prostate Cancer Cells

- IC50 Values : Some derivatives showed IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| Derivative C | 8 |

| Derivative D | 10 |

These results highlight the potential for developing new anticancer agents based on this compound .

Comparison with Related Compounds

Benzene, 1,4-bis(methylthiomethyl)- can be compared with similar compounds to understand its unique properties better:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Benzene, 1,4-bis(methylthio)- | Lacks methylene bridges | Moderate antimicrobial activity |

| 1,4-Benzenedithiol | Two thiol groups | Stronger reducing agent |

The structural differences significantly influence their reactivity and biological activities .

Q & A

Basic Research Questions

Q. What are the recommended computational methods to predict the electronic properties of 1,4-bis(methylthiomethyl)benzene?

- Methodology : Use Hartree-Fock (HF), Density Functional Theory (DFT; e.g., B3LYP), and Møller-Plesset perturbation theory (MP2) to calculate dipole moments, polarizabilities, and hyperpolarizabilities. Basis sets like 6-31G with added polarization functions (e.g., d-orbitals) improve accuracy for sulfur-containing groups. Gaussian03 or similar software is suitable for geometry optimization and property calculations .

- Key Considerations : MP2/6-31G provides reliable estimates for large molecules where higher-level methods (e.g., MP4 or coupled-cluster) are computationally prohibitive .

Q. How can the structural conformation of 1,4-bis(methylthiomethyl)benzene be experimentally validated?

- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving bond lengths, angles, and torsional parameters. For dynamic structural analysis, nuclear magnetic resonance (NMR) can probe rotational barriers of methylthio groups .

Q. What spectroscopic techniques are suitable for studying metal-ion interactions with this compound?

- Methodology : UV-Vis and fluorescence spectroscopy detect spectral shifts upon metal chelation. Infrared (IR) spectroscopy identifies changes in S–C or C–S vibrational modes. Computational modeling (DFT) can simulate binding geometries and predict stability constants .

Advanced Research Questions

Q. How do electron correlation effects influence the nonlinear optical (NLO) properties of 1,4-bis(methylthiomethyl)benzene?

- Methodology : Compare HF, DFT, and MP2 results to quantify electron correlation contributions. For example, MP2 reduces overestimation of hyperpolarizabilities (β) seen in HF by ~20–30%. Tabulate results as follows:

| Method | βmolec (10<sup>−30</sup> esu) | Dominant Component |

|---|---|---|

| HF/6-31G | 0.12 | βy |

| MP2/6-31G | 0.09 | βy |

| Table adapted from polarization studies on analogous benzene derivatives . |

Q. What experimental and computational strategies resolve contradictions in polarizability anisotropy data?

- Methodology : Use finite-field (FF) calculations with varied electric field strengths (±0.001–0.01 au) to assess numerical stability. Experimentally, hyper-Rayleigh scattering (HRS) validates computed β values. Discrepancies >15% may indicate basis-set limitations or solvent effects omitted in simulations .

Q. Can 1,4-bis(methylthiomethyl)benzene act as a photochemical acid generator (PAG) under UV irradiation?

- Methodology : Irradiate the compound at 254 nm in acetonitrile and monitor acid generation via pH titration or HPLC. Compare with 1,4-bis(phenylsulfonyloxy)benzene, which undergoes S–O cleavage to release sulfonic acids. Theoretical studies should model triplet-state pathways to explain reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。